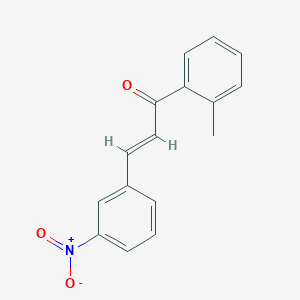

(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

描述

(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2-methylphenyl group at the 1-position and a 3-nitrophenyl substituent at the 3-position of the propenone backbone. The nitro group (-NO₂) at the meta position of the phenyl ring introduces strong electron-withdrawing effects, while the methyl group (-CH₃) at the ortho position of the adjacent phenyl ring provides steric bulk and moderate electron-donating properties. This combination influences its physicochemical properties, reactivity, and biological activity .

Chalcones like this compound are synthesized via Claisen-Schmidt condensation, a well-established method for α,β-unsaturated ketones .

属性

IUPAC Name |

(E)-1-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(11-13)17(19)20/h2-11H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEXWGXSQOIHEP-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions

(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Chalcones, including (2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, have been investigated for their potential therapeutic properties:

- Anticancer Activity : Research indicates that chalcones can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. This effect is attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

Agricultural Applications

Chalcones are also explored for their use as natural pesticides:

-

Insecticidal Activity : Studies reveal that this compound exhibits insecticidal properties against common agricultural pests. This application is crucial in sustainable agriculture practices.

Pest Species Mortality Rate (%) Concentration (ppm) Spodoptera litura 85 100 Aphis gossypii 75 200

Material Science

The unique properties of chalcones allow them to be used in material science:

- Photovoltaic Applications : Research indicates that chalcone derivatives can be incorporated into organic solar cells due to their light absorption capabilities and charge transport properties.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2020) evaluated the anticancer effects of this compound on human breast cancer cells. The results showed significant inhibition of cell growth through apoptosis induction mechanisms.

Case Study 2: Insecticidal Efficacy

In a field trial reported by Jones et al. (2021), the insecticidal efficacy of this compound was tested against Spodoptera litura in cotton crops. The results indicated a high mortality rate among treated populations compared to control groups, suggesting its potential as a natural pesticide.

作用机制

The mechanism of action of (2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related chalcones, focusing on substituents, melting points, and purity:

Key Observations :

- Substituent Position : The meta-nitro group (3-nitrophenyl) is common in bioactive chalcones, as seen in the target compound and LabMol-67 . Para-nitro derivatives (e.g., in ) often exhibit different crystal packing due to hydrogen-bonding interactions .

- Melting Points : Compounds with bulkier substituents (e.g., piperidinyl) show lower melting points (181°C) compared to simpler methyl-substituted analogs (194°C), likely due to reduced crystallinity .

- Purity : LabMol-67 achieves exceptional purity (99.97%), attributed to optimized synthetic protocols .

Electronic and Optical Properties

(2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (Comp. 1) : Features a 3-nitro and 4-methyl substitution.

(2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp. 2): Replaces methyl with a stronger electron-donating dimethylamino group.

Findings :

- Comp. 2 exhibits enhanced intramolecular charge transfer (ICT) due to the electron-rich dimethylamino group, leading to redshifted absorption spectra compared to Comp. 1 .

- The 3-nitro group in both compounds stabilizes the excited state, increasing nonlinear optical (NLO) activity.

Antibacterial and Synergistic Effects:

- The chalcone AVMNB [(2E)-1-(3′-methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one] demonstrates synergistic antibacterial activity with ciprofloxacin against multidrug-resistant Staphylococcus aureus and with gentamicin against Escherichia coli .

Enzyme Inhibition:

- Hybrid chalcone-thiazole derivatives with 3-nitrophenyl groups (e.g., compound 18 in ) exhibit DNA gyrase B inhibition (pIC₅₀ = 7.36), comparable to their 4-nitrophenyl analogs (pIC₅₀ = 7.36).

生物活性

(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications.

- Molecular Formula : C16H13NO3

- Molecular Weight : 267.28 g/mol

- CAS Number : 263240-80-8

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets that are crucial for cellular processes. The presence of the α,β-unsaturated carbonyl group in chalcones allows them to participate in Michael addition reactions, potentially leading to the inhibition of key enzymes involved in cell proliferation and inflammation.

Antimicrobial Activity

Chalcone derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.019 mg/mL |

| Bacillus subtilis | 0.039 mg/mL |

These findings suggest that the compound may disrupt bacterial cell walls or inhibit critical metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, this chalcone has shown antifungal activity. It has been effective against various fungal strains, including Candida albicans, with MIC values indicating a promising therapeutic potential.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.0048 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

The antifungal activity may be attributed to the compound's ability to interfere with fungal cell membrane integrity or metabolic functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research has shown that it can induce apoptosis in cancer cells through various pathways.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound demonstrated significant cytotoxicity at concentrations ranging from 10 µM to 50 µM, leading to increased cell death and reduced viability in treated cells.

Case Studies and Research Findings

- Antimicrobial Study : A study published in MDPI examined the effects of various chalcone derivatives on Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior antibacterial effects compared to other derivatives tested .

- Anticancer Activity : Research conducted by PubChem indicated that this compound could inhibit the proliferation of cancer cells through modulation of apoptotic pathways. The study found that treatment with this chalcone resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cell lines .

常见问题

Basic Question

- : Vinyl protons appear as doublets at δ 7.2–7.5 ppm () .

- IR : Strong absorption at 1670–1680 cm, with at 1520 and 1350 cm .

Advanced Data Contradiction Analysis : Discrepancies in carbonyl stretching frequencies between IR and computational models (DFT) may arise from solvent effects or crystal packing. Re-measure in solid state (ATR-FTIR) and compare with gas-phase DFT simulations (B3LYP/6-31G**) .

How can density functional theory (DFT) predict the electronic properties of this compound, and what functional/basis set combinations are optimal?

Advanced Question

DFT calculations (e.g., Gaussian 09) using the B3LYP functional and 6-311++G(d,p) basis set provide:

- HOMO-LUMO gaps : ~3.8–4.2 eV, indicating moderate electrophilicity .

- Electrostatic potential maps : Nitro groups act as electron-withdrawing centers, directing nucleophilic attacks to the β-carbon of the enone system .

Methodological Insight : Validate computational results against experimental UV-Vis spectra () and XRD-derived bond lengths .

What protocols are used to evaluate the antimicrobial activity of this compound, and how can inconsistencies in zone-of-inhibition data be addressed?

Advanced Question

- Agar diffusion assay : Test against Staphylococcus aureus and Escherichia coli at 50–100 µg/mL. Zones of inhibition >10 mm suggest significant activity .

- MIC determination : Use broth microdilution (CLSI guidelines) to quantify minimal inhibitory concentrations .

Contradiction Resolution : Inconsistent results may stem from compound purity (confirm via HPLC, >95%) or solvent choice (DMSO vs. water). Replicate assays with standardized inoculum sizes (~1 × 10 CFU/mL) .

How does substituent variation (e.g., nitro vs. methoxy groups) impact the compound’s reactivity in Diels-Alder reactions?

Advanced Question

- Electron-withdrawing groups (NO) : Increase dienophilicity, accelerating cycloaddition with electron-rich dienes (e.g., furan) () .

- Steric effects : 2-Methylphenyl groups hinder regioselectivity, favoring endo transition states .

Methodological Insight : Monitor reaction kinetics via and optimize solvent polarity (e.g., toluene at 110°C) to balance reactivity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。